molecular formula C20H16N2O4 B2702420 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide CAS No. 2097939-46-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide

Cat. No.: B2702420
CAS No.: 2097939-46-1
M. Wt: 348.358
InChI Key: JHLHBFPWZGCAEZ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine ring, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions The initial step often includes the formation of the benzo[d][1,3]dioxole ring through a cyclization reactionThe final step involves the formation of the acrylamide group through an amide coupling reaction under specific conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like EDCI or DCC. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction of the acrylamide group can yield primary amines .

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole, furan, and pyridine moieties.

    Benzo[d][1,3]dioxole derivatives: Known for their bioactivity and use in medicinal chemistry.

    Furan derivatives: Widely used in organic synthesis and material science.

    Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of benzo[d][1,3]dioxole, furan, and pyridine rings in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(6-3-14-2-5-18-19(9-14)26-13-25-18)22-11-15-1-4-17(21-10-15)16-7-8-24-12-16/h1-10,12H,11,13H2,(H,22,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLHBFPWZGCAEZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.